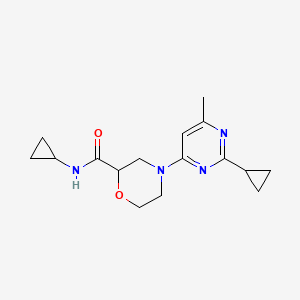![molecular formula C18H23BrF2N2O B15120618 1-{1-[(3-Bromophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B15120618.png)
1-{1-[(3-Bromophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[(3-Bromophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine is a synthetic organic compound that features a piperidine ring substituted with a bromophenyl group and a difluoropiperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(3-Bromophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenylmethylpiperidine precursor, followed by the introduction of the difluoropiperidine group through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. The purification steps typically include recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-{1-[(3-Bromophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and metal catalysts, such as palladium on carbon, can modify the bromophenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenylmethylpiperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-{1-[(3-Bromophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers use this compound to investigate its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is explored for its potential use in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-{1-[(3-Bromophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. The difluoropiperidine moiety may enhance the compound’s stability and bioavailability. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
Comparación Con Compuestos Similares
- 1-{1-[(3-Chlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine
- 1-{1-[(3-Methylphenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine
- 1-{1-[(3-Fluorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine
Comparison: 1-{1-[(3-Bromophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine is unique due to the presence of the bromine atom, which can influence its reactivity and binding affinity compared to its chloro, methyl, and fluoro analogs
Propiedades
Fórmula molecular |
C18H23BrF2N2O |
|---|---|
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
[1-[(3-bromophenyl)methyl]piperidin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone |
InChI |
InChI=1S/C18H23BrF2N2O/c19-16-3-1-2-14(12-16)13-22-8-4-15(5-9-22)17(24)23-10-6-18(20,21)7-11-23/h1-3,12,15H,4-11,13H2 |
Clave InChI |
MIFFRGAZPUQQNS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)N2CCC(CC2)(F)F)CC3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15120539.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine](/img/structure/B15120542.png)
![4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B15120545.png)
![2-[(4-Methoxybenzyl)sulfanyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B15120550.png)
![2-[(4-Fluorophenyl)sulfanyl]-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B15120559.png)
![N-cyclopropyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine-2-carboxamide](/img/structure/B15120563.png)

![2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoline-4-carbonitrile](/img/structure/B15120569.png)
![1-(2-Methoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B15120579.png)
![2-[(1E)-3-(2-aminophenyl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B15120587.png)
![2-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B15120588.png)
![7-Methoxy-4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]quinoline](/img/structure/B15120599.png)
![4,4-Difluoro-1-{1-[(3-methylphenyl)methyl]piperidine-4-carbonyl}piperidine](/img/structure/B15120604.png)
![9-methyl-6-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B15120608.png)
